molecular formula C26H20N4O B2799718 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923677-65-0

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2799718
CAS No.: 923677-65-0
M. Wt: 404.473
InChI Key: HLMJKZLXPIBOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a biphenyl carboxamide core linked to a phenyl group substituted with a 7-methylimidazo[1,2-a]pyrimidin-2-yl moiety. The methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring may enhance metabolic stability and influence binding affinity through steric or electronic effects. This structural combination positions the compound as a candidate for therapeutic applications in oncology or inflammation, though specific biological data remain to be elucidated.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c1-18-15-16-30-17-24(29-26(30)27-18)21-11-13-23(14-12-21)28-25(31)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-17H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMJKZLXPIBOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The crude residue obtained from these reactions is often purified by reverse phase column chromatography over a C18 column .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could result in various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinase 2, affecting cellular processes such as cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Biphenyl Carboxamide Cores

describes biphenyl carboxamide derivatives with diverse substituents. Key comparisons include:

Compound Name Substituent on Phenyl Core Structure Key Properties/Activity
Target Compound 7-methylimidazo[1,2-a]pyrimidin-2-yl Biphenyl carboxamide Potential TRP antagonist
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl Biphenyl carboxamide TRP antagonist, moderate yield (50%)
N-(Decahydronaphthalen-1-yl)-... (8) Decahydronaphthalenyl Biphenyl carboxamide High yield (84%), TRP antagonist

The target compound’s imidazo-pyrimidine substituent differentiates it from cycloalkyl or polycyclic amine derivatives. This substitution may enhance selectivity for specific TRP subtypes or improve pharmacokinetic profiles compared to simpler alkyl groups.

Imidazo[1,2-a]Pyrimidine Derivatives

reports imidazo[1,2-a]pyrimidine-based imines/amines with varying aryl substituents:

Compound Name Substituent on Phenyl Functional Group Melting Point (°C)
N-(4-Trifluoromethylphenyl)-... (3e) Trifluoromethyl Imine 224–226
N-(4-Methoxyphenyl)-... (4c) Methoxy Amine 175–176
Target Compound 7-Methylimidazo-pyrimidine Carboxamide Not reported

The trifluoromethyl and methoxy groups in these analogues influence polarity and electron density, affecting solubility and receptor interactions. The target’s carboxamide group may confer stronger hydrogen-bonding capacity compared to imine/amine derivatives.

Carboxamide vs. Sulfonamide Derivatives

describes F215-0308 , a sulfonamide analogue with the same 7-methylimidazo[1,2-a]pyrimidin-2-yl phenyl group:

Compound Name Functional Group Key Properties
Target Compound Biphenyl carboxamide Hydrophobic, potential TRP modulation
F215-0308 Sulfonamide Enhanced acidity, improved solubility

Comparison with Known CYP51 Inhibitors

highlights VNF ([R]-N-(2-(1H-imidazol-1-yl)-1-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide), a CYP51 inhibitor with structural similarities:

Compound Name Core Structure Key Substituent Activity
Target Compound Imidazo-pyrimidine Biphenyl carboxamide Undetermined
VNF Imidazole 4-Chloro-biphenyl CYP51 inhibition

The target’s imidazo-pyrimidine core may reduce off-target effects compared to VNF’s simpler imidazole ring, while the methyl group could improve metabolic stability.

Aliphatic Chain Analogues

references N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide , which replaces the biphenyl group with a hexanamide chain:

Compound Name Functional Group Key Properties
Target Compound Biphenyl carboxamide Enhanced hydrophobicity
Hexanamide Analogue Aliphatic carboxamide Flexible chain, altered metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.